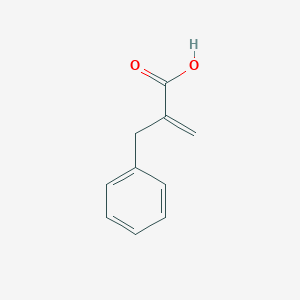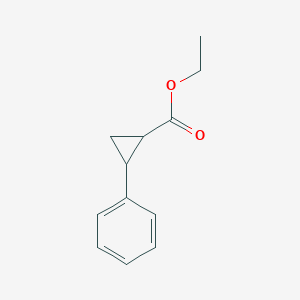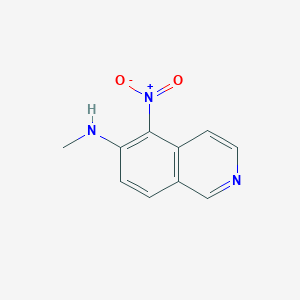![molecular formula C14H16Cl2N2O2 B027343 N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide CAS No. 104513-29-3](/img/structure/B27343.png)
N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6,7-dichloromelatonin is a synthetic derivative of melatonin, a hormone primarily produced in the pineal gland of mammals. Melatonin is known for its role in regulating sleep-wake cycles and circadian rhythms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6,7-dichloromelatonin typically involves the halogenation of melatonin derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 7 positions of the indole ring. The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide under basic conditions .
Industrial Production Methods: Industrial production of 2-Methyl-6,7-dichloromelatonin may involve large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6,7-dichloromelatonin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine.
Substitution: Formation of substituted derivatives with new functional groups replacing chlorine.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.
Biology: Investigated for its effects on circadian rhythms and potential as a melatonin receptor agonist or antagonist.
Medicine: Explored for its potential therapeutic effects in sleep disorders, cancer, and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dichloromelatonin involves its interaction with melatonin receptors, primarily MT1 and MT2 receptors. These receptors are G protein-coupled receptors that mediate various physiological effects of melatonin, including regulation of sleep-wake cycles, modulation of immune responses, and antioxidant activity. The addition of methyl and dichloro groups may enhance the binding affinity and selectivity of the compound for these receptors, leading to altered biological effects .
Comparison with Similar Compounds
- 6-Chloromelatonin
- 2-Iodomelatonin
- N-Propionyl melatonin
- N-Butanoyl melatonin
Comparison: 2-Methyl-6,7-dichloromelatonin is unique due to the presence of both methyl and dichloro groups, which can significantly alter its pharmacological profile compared to other melatonin derivatives. For instance, 6-Chloromelatonin and 2-Iodomelatonin have different halogen substitutions, which can affect their receptor binding and biological activity. The presence of the methyl group in 2-Methyl-6,7-dichloromelatonin may enhance its lipophilicity and membrane permeability, potentially leading to improved therapeutic effects .
Properties
CAS No. |
104513-29-3 |
|---|---|
Molecular Formula |
C14H16Cl2N2O2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-7-9(4-5-17-8(2)19)10-6-11(20-3)12(15)13(16)14(10)18-7/h6,18H,4-5H2,1-3H3,(H,17,19) |
InChI Key |
IKEWSFJJQOLSPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C(=C2N1)Cl)Cl)OC)CCNC(=O)C |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2N1)Cl)Cl)OC)CCNC(=O)C |
| 104513-29-3 | |
Synonyms |
2-M-6,7-melatonin 2-methyl-6,7-dichloromelatonin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


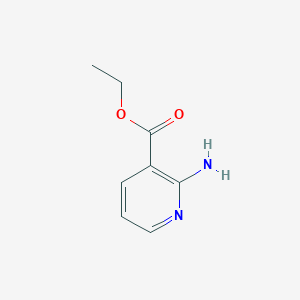
![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
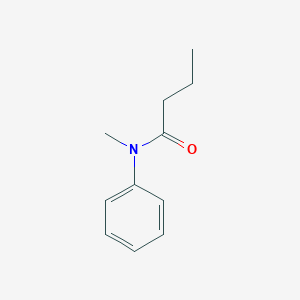
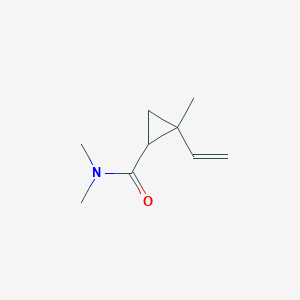
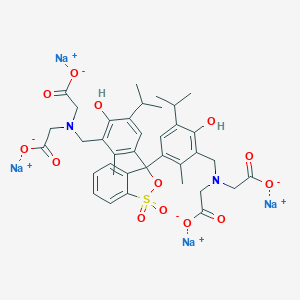
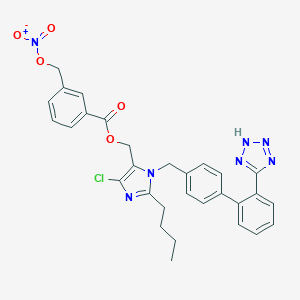

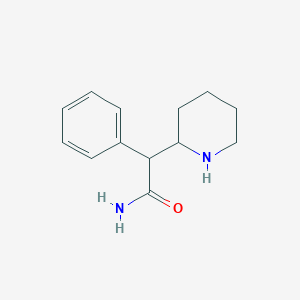
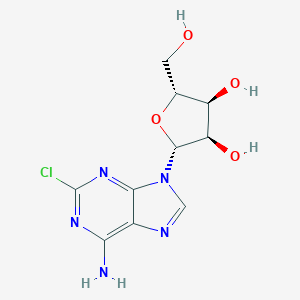
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
